molecular formula C8H14O4 B1581029 Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate CAS No. 78086-72-3

Methyl (4R,5S)-2,2,5-trimethyl-1,3-dioxolane-4-carboxylate

Cat. No. B1581029
Key on ui cas rn: 78086-72-3
M. Wt: 174.19 g/mol
InChI Key: AELKYRWKHKGMAD-NTSWFWBYSA-N
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Patent
US07968572B2

Procedure details

To a solution of methyl 2,2,5-trimethyl-1,3-dioxolane-4-carboxylate (1 mL) in tetrahydrofuran (10 mL) was added 1N aqueous lithium hydroxide (10 mL) and the mixture was stirred at room temperature for an hour. The reaction mixture was poured into iced 10% citric acid, then extracted with ethyl acetate. The obtained organic layer was washed with brine, dried and concentrated to give the title compound (425 mg) having the following physical data.
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:12])[O:6][CH:5]([C:7]([O:9]C)=[O:8])[CH:4]([CH3:11])[O:3]1.[OH-].[Li+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O1CCCC1>[CH3:1][C:2]1([CH3:12])[O:6][CH:5]([C:7]([OH:9])=[O:8])[CH:4]([CH3:11])[O:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
CC1(OC(C(O1)C(=O)OC)C)C
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
10 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(O)(C(=O)O)CC(=O)O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The obtained organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC1(OC(C(O1)C(=O)O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 425 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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